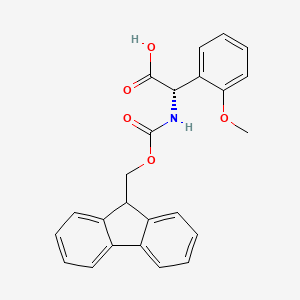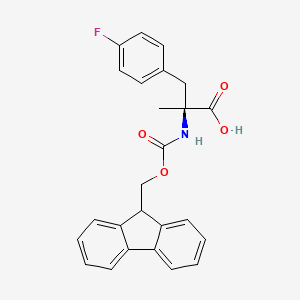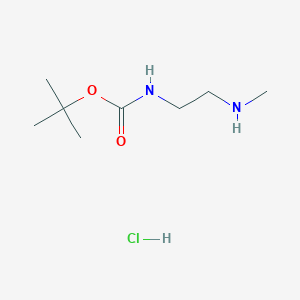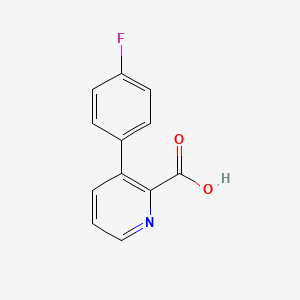
3-(4-Fluorophenyl)picolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(4-Fluorophenyl)picolinic acid" is not directly mentioned in the provided papers, but related compounds and structures have been studied. For instance, "4-(3-carboxyphenyl)picolinic acid" has been used as a building block for the synthesis of various metal–organic and supramolecular networks . Similarly, other fluorophen
Applications De Recherche Scientifique
Photophysical Properties and OLED Applications
Research on 3-(4-Fluorophenyl)picolinic acid and its derivatives focuses significantly on their application in organic light-emitting diodes (OLEDs) and their photophysical properties. These compounds have been utilized as ligands in various iridium(III) complexes, demonstrating their relevance in the synthesis of blue phosphorescent materials for OLEDs. For instance, a study by Xu et al. (2009) synthesized blue phosphorescent emitting materials using 2-(fluoro substituted phenyl)-4-methylpyridine ligands, including 3-(4-Fluorophenyl)picolinic acid derivatives, for potential application in OLEDs. The introduction of fluorine atoms and methyl groups into the ligands allowed fine-tuning of emission colors, showing bright blue-to-green luminescence (Xu, R. Zhou, G. Wang, & J. Yu, 2009).
Antimicrobial Activities and DNA Interactions
Beyond photophysical properties, derivatives of 3-(4-Fluorophenyl)picolinic acid have been explored for their antimicrobial activities. Tamer et al. (2018) characterized picolinic acid and its derivatives, including 3-(4-Fluorophenyl)picolinic acid, for their antibacterial and antifungal activities. They found these compounds to be very active against both Gram-positive and Gram-negative bacteria. The study also investigated the DNA interactions of these compounds, providing insights into their potential biomedical applications (Tamer, S. Tamer, Ö. İdil, D. Avcı, H. Vural, & Y. Atalay, 2018).
Synthesis of Organic Compounds
The synthetic utility of 3-(4-Fluorophenyl)picolinic acid extends to the preparation of complex organic molecules. For example, Du et al. (2019) reported a practical synthetic route to regorafenib, a cancer treatment drug, starting from 2-picolinic acid and involving intermediate steps that could potentially involve derivatives of 3-(4-Fluorophenyl)picolinic acid. This highlights the compound's role in the synthesis of pharmaceuticals (Du, Q. Zhou, Y. Shi, M. Yu, W. Sun, & G. Chen, 2019).
Vapor-Phase Oxidation of Picolines
Research also delves into the catalytic properties of materials derived from 3-(4-Fluorophenyl)picolinic acid. Hamano, Nagy, and Jensen (2012) developed a metal-free, direct oxidation process of picolines to their corresponding carboxylic acids using air, under continuous flow conditions. This process demonstrates the potential of 3-(4-Fluorophenyl)picolinic acid derivatives in catalytic applications, particularly in the green synthesis of important industrial chemicals (Hamano, K. D. Nagy, & K. Jensen, 2012).
Safety And Hazards
Propriétés
IUPAC Name |
3-(4-fluorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-9-5-3-8(4-6-9)10-2-1-7-14-11(10)12(15)16/h1-7H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHRQJLIWJGHMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590944 |
Source


|
| Record name | 3-(4-Fluorophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)picolinic acid | |
CAS RN |
1192608-90-4 |
Source


|
| Record name | 3-(4-Fluorophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1341715.png)
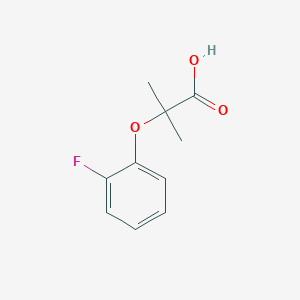
![3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1341728.png)







